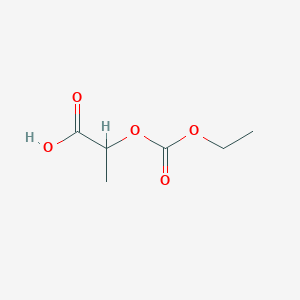
Lactic Acid Ethyl Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactic Acid Ethyl Carbonate: is a racemic mixture of a carboxylic acid derivative with the molecular formula C6H10O5 . This compound is characterized by the presence of both carboxyl and ester functional groups, making it an important intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: One common method for preparing Lactic Acid Ethyl Carbonate involves the esterification of lactic acid with ethanol in the presence of an acid catalyst.
Hydrolysis: Another method involves the hydrolysis of ethyl 2-chloropropionate followed by neutralization with a base.
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize the esterification process, ensuring high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Lactic Acid Ethyl Carbonate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Lactic Acid Ethyl Carbonate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules .
Medicine: It is utilized in the development of drugs due to its ability to form stable ester linkages, which are crucial in prodrug design .
Industry: The compound finds applications in the production of polymers and resins, where it acts as a building block for more complex structures .
Wirkmechanismus
The mechanism by which Lactic Acid Ethyl Carbonate exerts its effects involves the interaction of its carboxyl and ester groups with various molecular targets. These interactions can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds, depending on the specific reaction conditions . The pathways involved often include nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Lactic acid: Similar in structure but lacks the ester group.
Ethyl lactate: An ester of lactic acid but not a racemic mixture.
Methyl lactate: Another ester of lactic acid with a different alkyl group.
Uniqueness: Lactic Acid Ethyl Carbonate is unique due to its racemic nature and the presence of both carboxyl and ester functional groups, which provide it with versatile reactivity and a wide range of applications .
Eigenschaften
CAS-Nummer |
5700-72-1 |
|---|---|
Molekularformel |
C6H10O5 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
2-ethoxycarbonyloxypropanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3-10-6(9)11-4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
JFCWMIUUZIJCCJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC(C)C(=O)O |
Kanonische SMILES |
CCOC(=O)OC(C)C(=O)O |
Synonyme |
Carbonic Acid, Ethyl Ester, Ester with Lactic Acid; 2-[(Ethoxycarbonyl)oxy]propanoic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















